molecular formula C9H9NO2 B15234467 (R)-4-Aminoisochroman-1-one

(R)-4-Aminoisochroman-1-one

Cat. No.: B15234467
M. Wt: 163.17 g/mol
InChI Key: IJIWCUAUCPSZGP-QMMMGPOBSA-N
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Description

®-4-Aminoisochroman-1-one is a chiral compound with a unique structure that includes an amino group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Aminoisochroman-1-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available isochroman.

    Lactone Formation: The lactone ring is formed through intramolecular cyclization, often under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for ®-4-Aminoisochroman-1-one may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Aminoisochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The lactone ring can be reduced to form diols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitrosoisochroman, nitroisochroman.

    Reduction Products: Isochroman-1,4-diol.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-4-Aminoisochroman-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-Aminoisochroman-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors in biological systems, modulating their activity.

    Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoisochroman-1-one: The non-chiral version of the compound.

    Isochroman-1-one: Lacks the amino group.

    4-Hydroxyisochroman-1-one: Contains a hydroxyl group instead of an amino group.

Uniqueness

®-4-Aminoisochroman-1-one is unique due to its chiral nature and the presence of both an amino group and a lactone ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H9NO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m0/s1

InChI Key

IJIWCUAUCPSZGP-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2C(=O)O1)N

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)O1)N

Origin of Product

United States

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